Phototherapeutic agent-1

Description

BenchChem offers high-quality Phototherapeutic agent-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phototherapeutic agent-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

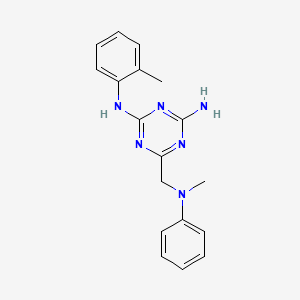

C18H20N6 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

6-[(N-methylanilino)methyl]-2-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C18H20N6/c1-13-8-6-7-11-15(13)20-18-22-16(21-17(19)23-18)12-24(2)14-9-4-3-5-10-14/h3-11H,12H2,1-2H3,(H3,19,20,21,22,23) |

InChI Key |

YYFSOEJVXMMFHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Phototherapeutic Agent-1 (Verteporfin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the phototherapeutic agent Verteporfin, a second-generation photosensitizer. This document details its photophysical properties, cellular and molecular mechanisms of action, and the key signaling pathways it modulates upon photoactivation. Experimental protocols for foundational research and visualization of critical pathways are also provided to facilitate further investigation and drug development efforts.

Executive Summary

Verteporfin is a benzoporphyrin derivative monoacid ring A, utilized in photodynamic therapy (PDT).[1] Its therapeutic effect is initiated by activation with non-thermal red light, which, in the presence of oxygen, generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen.[2] This leads to localized cellular damage, induction of apoptosis and necrosis, and vascular occlusion, making it an effective agent for treating neovascular diseases and various cancers.[3] Verteporfin is transported in the bloodstream via lipoproteins and preferentially accumulates in the mitochondria of rapidly proliferating cells, such as those in tumors and neovascular endothelium.[4] Beyond its photodynamic effects, Verteporfin has also been identified as an inhibitor of the Hippo-YAP signaling pathway, a key regulator of cell proliferation and organ size, presenting a light-independent mechanism of action.[5]

Photophysical and Physicochemical Properties

The efficacy of Verteporfin as a photosensitizer is fundamentally dependent on its photophysical and physicochemical characteristics. These properties dictate its ability to absorb light, generate cytotoxic species, and its behavior in biological systems.

| Property | Value / Description | Reference(s) |

| Molecular Formula | C41H42N4O8 | |

| Molecular Weight | 718.8 g/mol | |

| Absorption Maximum (λmax) | ~689-693 nm (in biological media) | [1][2] |

| Molar Extinction Coefficient (ε) | High; approximately four times more efficient at absorbing light around 700 nm than hematoporphyrin. | |

| Fluorescence Emission Maximum (λem) | ~692 nm | |

| Fluorescence Quantum Yield (Φf) | Low; this is advantageous as it indicates efficient energy transfer to the triplet state required for ROS production. The yield is also independent of oxygen concentration. | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | High; Verteporfin is an efficient generator of singlet oxygen, the primary cytotoxic agent in its photodynamic action. One study noted its singlet oxygen quantum yield was two times higher than that of Photofrin II. | [7] |

| Solubility | Soluble in DMSO (≤ 65 mM). Low solubility in aqueous media. | [8] |

Core Mechanism of Action

The mechanism of action of Verteporfin-PDT is a multi-stage process involving photochemical reactions and subsequent biological responses.

Photochemical Stage: Type II Reaction

Upon intravenous administration, Verteporfin is transported by lipoproteins and accumulates in target tissues.[1] Subsequent irradiation with light of a specific wavelength (around 690 nm) excites Verteporfin from its ground state (S0) to a short-lived singlet excited state (S1). It then undergoes intersystem crossing to a longer-lived triplet excited state (T1). In the presence of molecular oxygen, the triplet state Verteporfin transfers its energy to ground-state oxygen (a triplet), generating highly reactive singlet oxygen (¹O₂).[9] This is a Type II photochemical reaction and is the predominant mechanism of action for Verteporfin.[9]

Caption: Photochemical activation of Verteporfin via a Type II reaction.

Cellular and Molecular Consequences

The singlet oxygen and other ROS generated are highly cytotoxic and have a very short half-life, ensuring that damage is localized to the areas where the photosensitizer has accumulated.

-

Cellular Localization: Verteporfin primarily localizes in the mitochondria.[4]

-

Induction of Cell Death: ROS-mediated damage to mitochondrial membranes and other cellular components triggers cell death through two primary pathways:

-

Apoptosis: Programmed cell death is a major outcome of Verteporfin-PDT. Damage to mitochondria can lead to the release of cytochrome c, activating the caspase cascade.[10] Studies have demonstrated apoptosis in endothelial cells of choroidal neovascular membranes following treatment.[11]

-

Necrosis: At higher doses of Verteporfin and/or light, or in cells with deficient apoptotic pathways, cell death can occur through necrosis, a process of uncontrolled cell breakdown.[12]

-

-

Vascular Occlusion: A key therapeutic effect, particularly in ophthalmology, is the damage to the vascular endothelium. This leads to platelet aggregation, thrombus formation, and subsequent occlusion of the abnormal blood vessels.[13]

Modulation of Key Signaling Pathways

Verteporfin-PDT influences critical cellular signaling pathways that regulate cell survival, proliferation, and death.

Inhibition of the Hippo-YAP Pathway

Verteporfin has a well-documented light-independent role as an inhibitor of the Hippo signaling pathway. This pathway is a crucial regulator of organ size and cell proliferation, and its dysregulation is implicated in cancer. The key effectors of this pathway are the transcriptional co-activators YAP and TAZ. Verteporfin disrupts the interaction between YAP and the TEAD transcription factor, preventing the transcription of pro-proliferative and anti-apoptotic genes.[5][8]

References

- 1. Verteporfin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verteporfin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of photodynamic therapy with verteporfin for the treatment of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison between endothelial and tumor cells in the response to verteporfin-photodynamic therapy and a PI3K pathway inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor [frontiersin.org]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. Verteporfin, photofrin II, and merocyanine 540 as PDT photosensitizers against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. Photoproducts of the Photodynamic Therapy Agent Verteporfin Identified via Laser Interfaced Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic enhancement of verteporfin-mediated photodynamic therapy by mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Verteporfin photodynamic therapy induced apoptosis in choroidal neovascular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Verteporfin Photodynamic Therapy for the Treatment of Chorioretinal Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Type 1 Phototherapeutic Agents

Introduction: Defining the Type 1 Phototherapeutic Agent

Photodynamic therapy (PDT) is a clinically approved, non-invasive therapeutic modality that utilizes the combination of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) for localized disease treatment.[1][2][3] The photochemical and photophysical processes that occur following light activation of a PS are broadly classified into two pathways: Type 1 and Type 2.[4][5]

While the Type 2 mechanism, which generates highly reactive singlet oxygen (¹O₂), has been the cornerstone of traditional PDT, its efficacy is severely hampered in the hypoxic microenvironments characteristic of solid tumors.[1][6] This oxygen dependency has spurred significant interest in Type 1 phototherapeutic agents .

A Type 1 phototherapeutic agent is a photosensitizer that, upon photoexcitation, primarily initiates a series of reactions involving electron or hydrogen atom transfer with surrounding biological substrates or molecular oxygen.[4][5] This process generates free radicals and other radical-derived ROS, such as the superoxide (B77818) anion (O₂•⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂).[5][7][8] The key distinction of the Type 1 pathway is its diminished reliance on ambient oxygen concentration compared to the Type 2 pathway, making it a highly promising strategy for treating hypoxic tumors.[1][6][9]

Core Mechanism of Action: The Type 1 Photochemical Cascade

The therapeutic effect of a Type 1 agent is initiated by the absorption of photons, leading to a cascade of photochemical events that culminate in the production of cytotoxic radicals. The process can be delineated into several key steps:

-

Photoexcitation: The ground-state photosensitizer (PS) absorbs a photon of a specific wavelength, transitioning to an electronically excited singlet state (¹PS*).[5]

-

Intersystem Crossing (ISC): The short-lived ¹PS* undergoes intersystem crossing to a more stable, long-lived excited triplet state (³PS*).[4][5] The efficiency of this process is a critical determinant of a PS's photodynamic potential.

-

Electron/Hydrogen Transfer: This is the defining step of the Type 1 pathway. The ³PS* interacts directly with a substrate molecule (e.g., lipids, amino acids, nucleic acids, or even another PS molecule).[4][5] This interaction occurs via:

-

Radical Propagation and ROS Generation: The initial radical species are highly reactive and can propagate further reactions. A common and crucial subsequent step involves the reaction of the photosensitizer radical anion (PS•⁻) with ground-state molecular oxygen (³O₂) to produce the superoxide radical anion (O₂•⁻).[7][10]

-

Formation of Highly Cytotoxic ROS: The initially formed O₂•⁻ can undergo further transformations to yield more potent ROS:

-

It can be converted to hydrogen peroxide (H₂O₂) through dismutation, a reaction often catalyzed by the enzyme superoxide dismutase (SOD).[6]

-

H₂O₂ and O₂•⁻ can then react via the Haber-Weiss reaction to form the extremely reactive and cytotoxic hydroxyl radical (•OH).[7]

-

In the presence of ferrous ions (Fe²⁺), H₂O₂ can participate in the Fenton reaction to generate •OH, a process that can be particularly efficient within cancer cells due to their altered iron metabolism.[7]

-

This cascade results in a localized burst of cytotoxic radicals that induce cellular damage and trigger cell death pathways.

Quantitative Data of Representative Type 1 Photosensitizers

The efficiency of a Type 1 PS is determined by its photophysical and photochemical properties. While quantum yields for radical species are less commonly reported than for singlet oxygen, ongoing research continues to characterize novel agents. The table below summarizes key parameters for selected classes of compounds known to operate, at least in part, through a Type 1 mechanism.

| Photosensitizer Class / Example | Max Absorption (λmax, nm) | Triplet Quantum Yield (ΦT) | Primary ROS Generated | Key Features & Reference |

| Fullerenes (e.g., C60 derivatives) | 500 - 700 | ~1.0 | O₂•⁻, •OH, ¹O₂ | High ΦT, can act via both Type 1 and Type 2.[11] |

| AIE-active PS (e.g., TPE-PTB) | ~520 (in aggregate) | Not reported | •OH | Aggregation-Induced Emission and ROS generation.[7] |

| Sulfenamides (e.g., from dibenzazepine) | UV-A, UV-B range | Not reported | Nitrogen-centered radicals | Photolabile S-N bond fragments to generate radicals.[12] |

| Benzothiadiazole Derivatives (TBBr) | ~550 | Not reported | •OH, O₂•⁻ | Janus PS capable of ROS generation and GSH depletion.[13] |

| Porphyrin Derivatives (e.g., Tookad®) | 763 | Not reported | O₂•⁻, •OH, NO | Primarily a vascular-targeting agent acting via radicals.[14] |

Note: Quantitative data for Type 1 ROS generation is highly dependent on the experimental conditions, including substrate and oxygen availability. The values presented are illustrative.

Experimental Protocols

Characterizing a Type 1 phototherapeutic agent and evaluating its efficacy requires specific experimental methodologies.

Protocol for In Vitro Detection of Type 1 ROS

This protocol describes the use of fluorescent probes to detect specific radical species generated by a Type 1 PS in cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, 4T1)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Type 1 Photosensitizer (PS) stock solution

-

Fluorescent Probes:

-

Dihydroethidium (DHE) for O₂•⁻ detection.

-

3'-(p-hydroxyphenyl)-fluorescein (HPF) for •OH detection.

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) for general ROS.

-

-

Light source with appropriate wavelength and power density meter.

-

Confocal microscope or flow cytometer.

-

6-well plates or confocal dishes.

Methodology:

-

Cell Seeding: Plate cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.[15]

-

PS Incubation: Replace the medium with fresh medium containing the desired concentration of the Type 1 PS. Incubate for a predetermined time (e.g., 4-24 hours) in the dark.

-

Probe Loading:

-

Wash the cells twice with PBS.

-

Add medium containing the specific ROS probe (e.g., 10 µM DHE or 10 µM HPF).

-

Incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with PBS to remove excess probe. Add fresh, phenol (B47542) red-free medium.

-

Irradiation: Irradiate the cells with light of the appropriate wavelength and dose (e.g., 10 J/cm²). A non-irradiated control group (PS only) and a light-only control group (no PS) must be included.

-

Detection:

-

Confocal Microscopy: Immediately after irradiation, visualize the cells using a confocal microscope with the appropriate excitation/emission filters for the selected probe. Increased fluorescence intensity in the PS + Light group compared to controls indicates ROS generation.

-

Flow Cytometry: After irradiation, detach the cells using trypsin, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity using a flow cytometer.

-

Protocol for In Vitro Phototherapeutic Efficacy Assay

This protocol assesses the cytotoxicity of the Type 1 agent following photoactivation.

Materials:

-

Same as 4.1, excluding ROS probes.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a live/dead viability/cytotoxicity kit.

-

DMSO.

-

Plate reader.

Methodology:

-

Cell Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

-

PS Incubation: Treat cells with various concentrations of the Type 1 PS. Include a no-PS control. Incubate for the desired period in the dark.

-

Washing: Wash cells twice with PBS and add fresh medium.

-

Irradiation: Expose the designated plates to light at a specific dose. Keep identical "dark toxicity" plates, treated with the PS but not irradiated, as controls.

-

Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.

-

Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the resulting formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at ~570 nm using a plate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control group. Plot viability against PS concentration or light dose to determine the half-maximal inhibitory concentration (IC50) or lethal dose (LD50).

Signaling Pathways and Cellular Responses

The oxidative damage inflicted by Type 1 ROS triggers a complex network of cellular signaling pathways, ultimately leading to cell death and potentially stimulating an anti-tumor immune response.

-

Induction of Cell Death: The primary modes of cell death induced by PDT are apoptosis and necrosis.[16] The specific pathway activated depends on the subcellular localization of the PS, the light dose, and the cell type.[16] For example, PSs localizing in the mitochondria can directly trigger the intrinsic apoptotic pathway through cytochrome c release, while damage to the plasma membrane often leads to necrosis. Damage to the endoplasmic reticulum (ER) can induce ER stress-mediated apoptosis.[17]

-

Immunogenic Cell Death (ICD): Potent PDT can induce a form of apoptosis known as immunogenic cell death. This process is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), such as surface-exposed calreticulin (B1178941) (CRT), secreted ATP, and released high mobility group box 1 (HMGB1).[17] These DAMPs act as "danger signals" that can recruit and activate dendritic cells (DCs), leading to the priming of a tumor-specific T-cell response.

-

Type 1 Interferon (IFN-1) Pathway: Recent studies have shown that PDT-induced oxidative stress can stimulate the production of Type 1 interferons (IFN-α/β) by cancer cells.[17] This IFN-1 signaling can act in an autocrine/paracrine manner to promote the expression of interferon-stimulated genes (ISGs), which can enhance anti-tumor immunity by promoting the maturation and activation of dendritic cells.[17]

References

- 1. Type I Photosensitizers Revitalizing Photodynamic Oncotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in type I organic photosensitizers for efficient photodynamic therapy for overcoming tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Type I Photosensitizers Based on Aggregation-Induced Emission: A Rising Star in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Type I and Type II mechanisms of antimicrobial photodynamic therapy: An in vitro study on Gram-negative and Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Type 1 Phototherapeutic Agents, Part I: Preparation and Cancer Cell Viability Studies of Novel Photolabile Sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Photodynamic Modulation of Type 1 Interferon Pathway on Melanoma Cells Promotes Dendritic Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Light: A Technical Guide to the Discovery and Synthesis of Novel Photosensitizers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) has emerged as a clinically approved, minimally invasive therapeutic modality for a variety of cancers and non-malignant diseases. This approach utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that induce localized cell death and tissue destruction. The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer. First-generation photosensitizers, such as Photofrin®, while groundbreaking, possess several drawbacks including complex composition, prolonged skin photosensitivity, and suboptimal light absorption at wavelengths required for deep tissue penetration.[1][2] This has spurred extensive research into the discovery and synthesis of novel photosensitizers with improved characteristics, leading to the development of second and third-generation agents designed for enhanced efficacy and selectivity.[1][2][3]

This technical guide provides an in-depth overview of the core principles and recent advancements in the discovery and synthesis of novel photosensitizers. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of photodynamic therapy. The guide details the classification of photosensitizers, modern design strategies, and synthetic methodologies. Furthermore, it provides a compilation of quantitative data for key photosensitizers, detailed experimental protocols for their evaluation, and visual representations of critical biological pathways and experimental workflows.

I. Classification and Design Strategies for Novel Photosensitizers

The development of new photosensitizers is driven by the need to overcome the limitations of existing agents. The ideal photosensitizer should exhibit strong absorption in the near-infrared (NIR) region (650-900 nm) for deeper tissue penetration, high singlet oxygen quantum yield (ΦΔ), selective accumulation in target tissues, rapid clearance from the body to minimize photosensitivity, and low dark toxicity.[4]

Classification of Photosensitizers:

Photosensitizers are broadly classified into three generations based on their development and properties:

-

First-Generation: These are primarily hematoporphyrin (B191378) derivatives, most notably Photofrin®. They are complex mixtures and have relatively low absorption in the red region of the spectrum.[1][2]

-

Second-Generation: This class includes pure, single compounds with strong absorption in the 650-800 nm range.[4] They are further categorized by their chemical structure:

-

Tetrapyrrolic Macrocycles: This is the largest and most studied group, including:

-

Porphyrins: Synthetic derivatives like meso-tetraphenylporphyrin (TPP) and its sulfonated analogues (e.g., TPPS4).[5][6]

-

Chlorins: Reduced porphyrins with intense absorption around 660 nm (e.g., Chlorin e6).[5][7]

-

Bacteriochlorins: Further reduced porphyrins with absorption shifted to >700 nm.

-

Phthalocyanines and Naphthalocyanines: Synthetic analogues of porphyrins containing nitrogen atoms at the meso-positions, often complexed with metals like zinc or aluminum. They exhibit strong Q-band absorption in the far-red region.[5][6][7]

-

-

Non-porphyrin Dyes: A diverse group of synthetic dyes such as:

-

-

Third-Generation: These are second-generation photosensitizers conjugated to targeting moieties or incorporated into nanodelivery systems to enhance tumor selectivity and overcome biological barriers.[1][3] Examples include antibody-photosensitizer conjugates and photosensitizers encapsulated in liposomes or nanoparticles.

Modern Design Strategies:

The rational design of novel photosensitizers focuses on several key strategies to enhance their therapeutic potential:

-

Red-Shifting the Absorption Spectrum: Synthetically modifying the macrocyclic core (e.g., reducing porphyrins to chlorins or bacteriochlorins) or extending the π-conjugation system shifts the main absorption band to longer wavelengths, enabling deeper light penetration into tissues.[2][9]

-

Enhancing Singlet Oxygen Generation: The introduction of heavy atoms (e.g., bromine, iodine) into the photosensitizer structure can increase the rate of intersystem crossing to the triplet state, thereby boosting the singlet oxygen quantum yield.[7]

-

Improving Tumor Selectivity:

-

Passive Targeting: Exploiting the enhanced permeability and retention (EPR) effect in tumors by formulating photosensitizers into nanoparticles.

-

Active Targeting: Conjugating photosensitizers to molecules that bind to specific receptors overexpressed on cancer cells, such as antibodies, peptides, or small molecules.

-

-

Developing Activatable Photosensitizers: Designing "smart" photosensitizers that are initially non-phototoxic and become activated only in the tumor microenvironment (e.g., by specific enzymes, low pH, or high levels of reactive oxygen species). This strategy minimizes damage to healthy tissues.

-

Overcoming Hypoxia: Designing Type I photosensitizers that can generate cytotoxic radicals through electron transfer reactions, which are less dependent on molecular oxygen than the Type II (singlet oxygen) pathway. This is particularly relevant for treating hypoxic tumors.[10]

II. Quantitative Data of Representative Photosensitizers

The selection of a photosensitizer for a specific application is guided by its photophysical and photochemical properties. The following tables summarize key quantitative data for a selection of well-characterized photosensitizers.

Table 1: Photophysical Properties of Selected Photosensitizers

| Photosensitizer | Class | Solvent | λmax (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Tetraphenylporphyrin (TPP) | Porphyrin | Toluene | 649 | 0.11 | 0.62 |

| Photofrin II® | Porphyrin | Buffer | 630 | - | >0.0 (efficiency relative to TPPS4)[5] |

| meso-Tetra(4-sulfonatophenyl)porphine (TPPS4) | Porphyrin | Buffer | 634 | - | > MACE (efficiency)[5] |

| Chlorin e6 | Chlorin | - | ~660 | - | - |

| Zinc Phthalocyanine (B1677752) (ZnPc) | Phthalocyanine | DMF | ~670 | - | 0.56[11] |

| Methylene Blue | Phenothiazinium | Methanol (B129727) | 664 | 0.04 | 0.52 |

| ICG | Cyanine Dye | Water | ~780 | - | Low |

Data compiled from various sources.[5][11] Note that photophysical properties are highly dependent on the solvent and local environment.

Table 2: In Vitro Phototoxicity of Selected Photosensitizers

| Photosensitizer | Cell Line | Drug Concentration (µM) | Light Dose (J/cm²) | IC50 (µM) |

| m-THPC (Temoporfin) | MCF-7 (Breast Cancer) | 2 - 16 µg/mL | - | 4.55 µg/mL (dark toxicity)[12] |

| Photogem® | HEp-2 (Laryngeal Cancer) | - | 50 mW/cm² for 120 min | ~25 µg/mL (with light)[13] |

| ICG | CRL-2314 (Ovarian Cancer) | 0 - 300 | 10 (780 nm) | 23.8 (after 72h)[14] |

| Porphyrin Derivative | HT-29 (Colon Cancer) | 0.5 - 10 | 10 | ~2.5 |

| Pyropheophorbide-a (PPa) | SKOV3 (Ovarian Cancer) | - | - | 1.15[15] |

IC50 values are highly dependent on the cell line, drug incubation time, light dose, and other experimental conditions.[12][13][14][15]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative photosensitizer and for key in vitro and in vivo evaluation assays.

A. Synthesis of a Tetrapyrrole Photosensitizer: meso-Tetra(4-pyridyl)porphyrin

This protocol describes a common method for the synthesis of a water-soluble porphyrin derivative.

Materials:

-

Pyrrole (B145914) (freshly distilled)

-

Propionic acid

-

Chloroform

-

Methanol

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Condensation: In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (40 mmol) and freshly distilled pyrrole (40 mmol) in a mixture of propionic acid (150 mL) and nitrobenzene (75 mL).

-

Reflux: Heat the mixture to reflux with stirring for 1 hour.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. A dark purple precipitate should form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with methanol to remove residual propionic acid and other impurities.

-

Purification: The crude porphyrin is purified by column chromatography on silica gel, using a chloroform/methanol gradient as the eluent.

-

Characterization: The final product is characterized by UV-Vis spectroscopy (Soret band ~420 nm and Q-bands between 500-700 nm), ¹H NMR spectroscopy, and mass spectrometry.

B. In Vitro Evaluation Protocols

1. Intracellular ROS Detection using DCFH-DA

This assay measures the generation of intracellular ROS upon photoactivation of the photosensitizer.

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16][17][18]

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well black, clear-bottom plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.[19]

-

Photosensitizer Incubation: Remove the culture medium and incubate the cells with various concentrations of the photosensitizer in fresh medium for a predetermined time (e.g., 4-24 hours). Include a no-drug control.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.

-

DCFH-DA Loading: Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[18]

-

Irradiation: Wash the cells once with PBS. Add fresh PBS or medium and expose the plate to light of the appropriate wavelength and dose. Keep a set of wells in the dark as a control.

-

Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity of DCF using a microplate reader (excitation ~485 nm, emission ~530 nm).[17][18]

2. Phototoxicity Assessment using MTT Assay

This colorimetric assay determines cell viability after PDT by measuring mitochondrial metabolic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in living cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10][20][21]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the photosensitizer and light as described in the previous protocol. Include dark toxicity (photosensitizer, no light) and light toxicity (no photosensitizer, light) controls.

-

Post-PDT Incubation: After irradiation, replace the medium with fresh complete medium and incubate the cells for 24-48 hours to allow for cell death to occur.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[10][20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[22]

-

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of ~630 nm.[21]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of photosensitizer that causes 50% cell death).

C. In Vivo Evaluation in a Murine Tumor Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a photosensitizer. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1][3][23]

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of immunocompromised or syngeneic mice.[7][23]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = (length × width²)/2).[1]

-

Photosensitizer Administration: Once tumors reach the desired size, randomly assign mice to treatment and control groups. Administer the photosensitizer formulation via an appropriate route (e.g., intravenous tail vein injection).

-

Drug-Light Interval (DLI): Allow a specific time interval (e.g., 4-24 hours) for the photosensitizer to accumulate in the tumor tissue.[23]

-

Irradiation: Anesthetize the mice and irradiate the tumor area with a laser or LED light source at the appropriate wavelength and light dose. Shield the rest of the mouse's body from the light.[1][3]

-

Efficacy Assessment: Monitor tumor growth in all groups for several weeks post-treatment. The primary endpoint is typically a delay in tumor growth or complete tumor regression.[1]

-

Toxicity Evaluation: Monitor the mice for signs of systemic toxicity, such as weight loss or changes in behavior, and for skin photosensitivity.

IV. Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes involved in photosensitizer discovery and action.

References

- 1. In Vivo Antitumor Efficacy Analysis of PDT: A Technique to Determine the Phototoxic Potential of a Photosensitizer in Tumor Bearing Mice [jove.com]

- 2. escholarship.org [escholarship.org]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Singlet oxygen generation of porphyrins, chlorins, and phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Generation of singlet oxygen by porphyrin and phthalocyanine derivatives regarding the oxygen level | Journal of Medical Science [jms.ump.edu.pl]

- 7. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Novel meso-Tetraphenyltetrabenzoporphyrins for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of effect of photosensitizers on cytotoxicity of photodynamic therapy in human breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. cosmobiousa.com [cosmobiousa.com]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 19. arigobio.com [arigobio.com]

- 20. mdpi.com [mdpi.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. researchhub.com [researchhub.com]

- 23. Animal models for photodynamic therapy (PDT) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Photodynamic Therapy Utilizing a Second-Generation Photosensitizer

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that employs a photosensitizing agent, light of a specific wavelength, and molecular oxygen to elicit cytotoxic effects in a targeted manner.[1][2][3] This guide provides a comprehensive overview of the fundamental principles of PDT, using the potent second-generation photosensitizer, Temoporfin (B1682017) (meta-tetra(hydroxyphenyl)chlorin, mTHPC), as a representative "Phototherapeutic agent-1." Temoporfin is recognized for its high efficacy, which is attributed to its photophysical properties that allow for deep tissue penetration of light and efficient generation of reactive oxygen species (ROS).[4][5] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, experimental protocols, and key signaling pathways involved in Temoporfin-mediated PDT.

Core Principles of Photodynamic Therapy

The therapeutic effect of PDT is governed by the interplay of three essential components: a photosensitizer, a light source, and oxygen. The process begins with the systemic or local administration of the photosensitizer, which preferentially accumulates in the target tissue, such as a tumor.[1][4] Following a specific "drug-light interval" (DLI) to allow for optimal biodistribution, the target area is irradiated with non-thermal light of a wavelength that matches the absorption spectrum of the photosensitizer.[1][4] This light absorption excites the photosensitizer, leading to a series of photochemical reactions that generate cytotoxic ROS, primarily singlet oxygen (¹O₂), resulting in localized cell death and tissue destruction.[6][7]

Phototherapeutic Agent: Temoporfin (mTHPC)

Temoporfin, marketed as Foscan®, is a synthetic chlorin (B1196114) that serves as a potent second-generation photosensitizer.[5][6] Its chemical structure enhances its photophysical properties compared to first-generation agents, such as Photofrin®.

Physicochemical and Photophysical Properties

The efficacy of Temoporfin in PDT is directly linked to its physicochemical characteristics, which influence its biological activity.[5]

| Property | Value/Description | Significance in PDT |

| Chemical Formula | C₄₄H₃₂N₄O₄ | Defines the molecular structure and interactions.[5] |

| Molecular Weight | 680.76 g/mol | Influences diffusion, tissue penetration, and clearance.[5] |

| Appearance | Dark purple solid | [5] |

| Solubility | Poorly soluble in water; soluble in organic solvents and lipid-based formulations. | Critical for formulation development to ensure bioavailability. Its hydrophobicity contributes to aggregation in aqueous media.[5][7] |

| Absorption Maximum (λmax) | ~652 nm | The strong absorption in the red spectral region allows for deeper penetration of light into tissues, which is crucial for treating solid tumors.[4] |

| Fluorescence Quantum Yield (Φf) | ~0.15 | Moderate fluorescence enables monitoring of biodistribution and dosimetry while maintaining high efficiency of intersystem crossing to the triplet state.[5] |

| Singlet Oxygen Quantum Yield (ΦΔ) | High | A high yield of singlet oxygen, the primary cytotoxic agent in Type II PDT, is essential for effective tumor destruction.[5] |

Mechanism of Action

Upon illumination with light at approximately 652 nm, Temoporfin is excited from its ground state to a short-lived singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[6][8] This triplet-state photosensitizer can then initiate two types of photochemical reactions:

-

Type I Reaction: The photosensitizer transfers an electron or hydrogen atom to a substrate molecule, forming free radicals and radical ions that can react with oxygen to produce ROS.[6]

-

Type II Reaction: The photosensitizer transfers energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6]

These ROS cause oxidative damage to cellular components, leading to cell death.[6]

Cellular and Tissue-Level Effects

The cytotoxic effects of Temoporfin-PDT manifest through direct cell killing, damage to the tumor vasculature, and the induction of an immune response.[1]

Cellular Uptake and Subcellular Localization

Temoporfin's lipophilicity facilitates its accumulation in cellular membranes.[5] Studies have shown that it localizes in various organelles, including the mitochondria, endoplasmic reticulum (ER), and Golgi apparatus.[9][10] The subcellular localization is a critical determinant of the initial sites of photodamage and the subsequent cell death pathways that are activated.[9]

Signaling Pathways and Modes of Cell Death

Temoporfin-PDT can induce cell death through apoptosis, necrosis, and autophagy, with the predominant mechanism depending on the PDT dose and the cell type.[8][11][12]

-

Apoptosis (Programmed Cell Death): At lower PDT doses, apoptosis is often the primary mode of cell death. ROS-induced mitochondrial damage can lead to the release of cytochrome c, activating the caspase cascade.[8] The ROS/JNK signaling pathway has also been implicated in PDT-induced apoptosis and autophagy.[11]

-

Necrosis (Unregulated Cell Death): Higher PDT doses can cause extensive cellular damage, leading to a loss of membrane integrity and necrotic cell death.[8]

-

Autophagy: This cellular process can have a dual role. At low PDT doses, it may act as a survival mechanism. However, excessive autophagy can lead to autophagic cell death.[11]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo studies of Temoporfin-mediated PDT. Specific parameters should be optimized for each experimental system.

In Vitro PDT Protocol

This protocol describes a typical experiment to assess the phototoxicity of Temoporfin in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HNSCC cell lines like CAL27 or SQD9)[7]

-

Cell culture medium and supplements

-

Temoporfin stock solution (dissolved in a suitable solvent like ethanol/propylene glycol or formulated with human serum albumin)[7]

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Light source with a wavelength of ~652 nm (e.g., diode laser)[13]

-

Cell viability assay (e.g., MTT, LDH)

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.[14]

-

Photosensitizer Incubation: Replace the culture medium with a fresh medium containing the desired concentration of Temoporfin. Incubate for a specific duration (e.g., 15-30 minutes), protected from light.[13][14]

-

Washing: After incubation, remove the Temoporfin-containing medium and wash the cells with PBS to remove any unbound photosensitizer.[14]

-

Irradiation: Add fresh culture medium and irradiate the cells with light at ~652 nm with a specific light dose (e.g., 5-10 J/cm²).[13]

-

Post-Irradiation Incubation: Return the cells to the incubator for a specified period (e.g., 24-72 hours).

-

Assessment of Cell Viability: Determine cell viability using a standard assay to quantify the phototoxic effect.

In Vivo PDT Protocol (Subcutaneous Tumor Model)

This protocol outlines a general procedure for evaluating the efficacy of Temoporfin-PDT in a murine tumor model.[1][4]

Materials:

-

Immunodeficient mice (e.g., nude or SCID mice) for xenograft models.[1]

-

Cancer cell line for tumor induction.[1]

-

Temoporfin formulation for injection (e.g., Foscan®).[4]

-

Anesthetic.

-

Light source (~652 nm) with a fiber optic diffuser.[4]

-

Calipers for tumor measurement.

Procedure:

-

Tumor Induction: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1][4]

-

Photosensitizer Administration: Administer Temoporfin via intravenous injection (e.g., 0.15 mg/kg).[4]

-

Drug-Light Interval (DLI): A DLI of 96 hours is typical for Temoporfin to allow for maximal accumulation in the tumor and clearance from surrounding tissues.[15]

-

Irradiation: Anesthetize the mice and illuminate the tumor area with light at ~652 nm at a specific light dose (e.g., 20 J/cm²).[4]

-

Tumor Growth Monitoring: Measure tumor volume regularly using calipers to assess the treatment response.[4]

-

Survival Analysis: Monitor the survival of the mice over time and perform Kaplan-Meier survival analysis.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for Temoporfin-mediated PDT from various studies.

Table 1: In Vivo Experimental Parameters for Temoporfin PDT

| Parameter | Value/Range | Animal Model/Tumor Type | Reference |

| Temoporfin Dose (IV) | 0.15 mg/kg | Patients with HNSCC | |

| 0.24-0.52 mg/kg | BALB/c Mice / Colo 26 Colorectal Carcinoma | [4] | |

| Light Dose | 20 J/cm² | Patients with HNSCC | |

| Drug-Light Interval (DLI) | 96 hours | Patients with HNSCC | [15] |

| Tumoricidal Depth | >7-8 mm | - |

Table 2: Clinical Efficacy of Temoporfin PDT in Advanced Head and Neck Squamous Cell Carcinoma (HNSCC)

| Outcome | Result | Reference |

| Complete Response Rate | 19 out of 39 treated patients | [16] |

| Overall Response Rate (Per-protocol) | 68% | [16] |

| Median Survival (Responders) | 37 months | [16] |

| Median Survival (Non-responders) | 7.4 months | [16] |

Visualizations of Pathways and Workflows

Signaling Pathways in Temoporfin-PDT

The generation of ROS by Temoporfin-PDT initiates a complex network of signaling pathways that determine the cellular fate.

Caption: Signaling pathways activated by Temoporfin-PDT leading to cell death.

Experimental Workflow for In Vivo PDT

A typical workflow for assessing the efficacy of Temoporfin-PDT in a preclinical tumor model.

Caption: Experimental workflow for an in vivo photodynamic therapy study.

Mechanism of PDT-Induced Vascular Damage

PDT can also target the tumor vasculature, leading to vascular shutdown and subsequent tumor necrosis.[17][18]

Caption: Cascade of events leading to vascular shutdown following PDT.

References

- 1. benchchem.com [benchchem.com]

- 2. Lead Structures for Applications in Photodynamic Therapy. 6. Temoporfin Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT | PLOS One [journals.plos.org]

- 3. Lead Structures for Applications in Photodynamic Therapy. 6. Temoporfin Anti-Inflammatory Conjugates to Target the Tumor Microenvironment for In Vitro PDT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Temoporfin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carrying Temoporfin with Human Serum Albumin: A New Perspective for Photodynamic Application in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cellular uptake, subcellular localization and photodamaging effect of temoporfin (mTHPC) in nasopharyngeal carcinoma cells: comparison with hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Photodynamic therapy induces autophagy-mediated cell death in human colorectal cancer cells via activation of the ROS/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photodynamic Therapy in Cancer: Insights into Cellular and Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Temoporfin-Based Photodynamic Therapy on the In Vitro Antibacterial Activity and Biocompatibility of Gelatin-Hyaluronic Acid Cross-Linked Hydrogel Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Efficacy and safety of photodynamic therapy with temoporfin in curative treatment of recurrent carcinoma of the oral cavity and oropharynx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Temoporfin-mediated photodynamic therapy in patients with advanced, incurable head and neck cancer: A multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vascular effects of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vascular effects of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Sulfenamide-Based Photosensitizers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary stages involved in the investigation of novel sulfenamide-based photosensitizers (PS) for applications in Photodynamic Therapy (PDT). Sulfonamide functional groups are increasingly utilized in the design of PS to modulate amphiphilicity, improve cellular uptake, and potentially introduce pH-sensitivity for targeted activation in acidic tumor microenvironments.[1][2] This document outlines the key experimental workflows, from initial photophysical characterization to in vitro efficacy studies, and provides detailed protocols and data interpretation frameworks.

Core Principles of Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive treatment modality that employs three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[3][4] Upon irradiation, the PS transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state via intersystem crossing.[5] This triplet state PS can then react with molecular oxygen through two primary mechanisms:

-

Type I Reaction: Involves electron transfer to produce reactive oxygen species (ROS) such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide.[1][5]

-

Type II Reaction: Involves energy transfer to ground-state triplet oxygen to generate the highly cytotoxic singlet oxygen (¹O₂), which is the principal mediator of cell death in most PDT applications.[1][6]

These ROS induce oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis, necrosis, or autophagy.[7][8]

General Workflow for Preliminary Investigation

A systematic preliminary investigation is crucial to identify promising sulfenamide-based PS candidates. The workflow begins with synthesis and proceeds through photophysical, photochemical, and in vitro biological evaluations.

Caption: General workflow for the preliminary evaluation of photosensitizers.

Photophysical and Photochemical Properties

The efficacy of a PS is fundamentally linked to its photophysical properties. Key parameters include its absorption spectrum, fluorescence emission, and, most importantly, its efficiency in generating singlet oxygen.

Data Presentation: Photophysical Properties

The following table summarizes key photophysical data for representative sulfonamide-functionalized photosensitizers from the literature.

| Compound | Solvent | Absorption Max (Q-band, nm) | Fluorescence Emission Max (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| TPP(SO₂NHEt)₄ | DMF | 516, 551, 592, 648 | 653, 716 | 0.65 | [1] |

| ZnTPP(SO₂NHEt)₄ | DMF | 558, 598 | 606, 656 | 0.61 | [1] |

| F₄BMet | DMSO | 520, 747 | 755 | 0.35 | [9] |

| TBPoS-OH | DMF | 640 | Not Reported | 0.51 | [10] |

| Sulfonamide-DNFB Porphyrin | Toluene | 516, 551, 591, 648 | 652, 716 | <0.01 (quenched), >0.50 (activated) | [11] |

Detailed Experimental Protocols

This section provides methodologies for the essential experiments required for the preliminary in vitro evaluation of sulfenamide-based photosensitizers.

Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield (ΦΔ) is the ratio of singlet oxygen molecules generated per photon absorbed by the PS. It is a critical measure of photosensitizing efficiency. A common relative method involves comparing the ¹O₂ phosphorescence intensity of the sample to a standard with a known ΦΔ.[12][13]

Materials:

-

Test photosensitizer and a reference photosensitizer (e.g., Phenalenone, ΦΔ = 0.95 in CDCl₃).[12]

-

Spectrophotometric grade solvent (e.g., CDCl₃, D₂O).[12][14]

-

Spectrophotometer and a fluorimeter with a near-infrared (NIR) detector.

Procedure:

-

Prepare Solutions: Prepare dilute solutions of both the test PS and the reference standard in the chosen solvent. The absorbance (optical density) at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

-

Record Absorbance: Measure the absorbance of each solution at the intended excitation wavelength using the spectrophotometer.

-

Measure Phosphorescence: Using the fluorimeter equipped with an NIR detector, measure the singlet oxygen phosphorescence signal, which characteristically appears around 1270 nm. Record the integrated luminescence intensity for both the sample and the reference under identical excitation conditions (e.g., same excitation wavelength, slits).[12]

-

Calculate ΦΔ: The singlet oxygen quantum yield of the sample (ΦΔₓ) is calculated using the following equation:[12]

ΦΔₓ = ΦΔᵣ * (Sₓ / Sᵣ) * (Aᵣ / Aₓ)

Where:

-

ΦΔᵣ is the quantum yield of the reference.

-

Sₓ and Sᵣ are the integrated phosphorescence intensities of the sample and reference, respectively.

-

Aₓ and Aᵣ are the absorbances of the sample and reference at the excitation wavelength, respectively.

-

-

Validation: For accuracy, perform measurements at several concentrations (absorbances between 0.01 and 0.1) and plot the integrated luminescence intensity versus absorbance. The slope of the resulting straight line can be used for the calculation, enhancing precision.[12]

Protocol 2: In Vitro Cytotoxicity Assays (Dark and Phototoxicity)

Cytotoxicity assays are essential to determine the concentration at which the PS is toxic to cells without light (dark toxicity) and the efficacy of cell killing upon light activation (phototoxicity). The MTT assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of viability.[15][16]

Materials:

-

Cancer cell line (e.g., A549 human lung adenocarcinoma, CT26 murine colon carcinoma).[9][17]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test photosensitizer stock solution (e.g., in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO, acidified isopropanol).

-

96-well plates, plate reader, and a calibrated light source (e.g., LED array with a specific wavelength).[17][18]

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[16][19]

-

PS Incubation: Replace the medium with fresh medium containing serial dilutions of the sulfenamide-PS. Include control wells with no PS. Incubate for a specified period (e.g., 4 to 24 hours) to allow for cellular uptake.[17][18]

-

Irradiation (for Phototoxicity):

-

Post-Irradiation Incubation: Return all plates to the incubator for an additional 24 to 48 hours.[16][18]

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against PS concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) for both dark and light conditions. A high phototoxic index (Dark IC₅₀ / Light IC₅₀) indicates a desirable photosensitizer.

Note: The Neutral Red Uptake (NRU) assay is an alternative method that measures the uptake of the neutral red dye into the lysosomes of viable cells and can also be used to assess phototoxicity.[15][20][21]

Protocol 3: Cellular Uptake and Subcellular Localization

Understanding how efficiently a PS enters cancer cells and where it localizes is critical for predicting its mechanism of action.[6][22] Mitochondrial or lysosomal localization often leads to a rapid apoptotic response.[23][24]

Materials:

-

Cancer cell line, culture dishes or plates with glass bottoms.

-

Test photosensitizer.

-

Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Nuclear counterstain (e.g., Hoechst 33342).[16]

-

Confocal Laser Scanning Microscope (CLSM) and/or a flow cytometer.

Procedure (Confocal Microscopy):

-

Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere.

-

PS Incubation: Incubate the cells with the sulfenamide-PS at a non-toxic concentration for various time points (e.g., 2, 6, 12, 24 hours) to assess uptake kinetics.[16]

-

Co-staining: In the final 30-60 minutes of incubation, add an organelle-specific tracker (B12436777) to the medium.[16]

-

Washing and Counterstaining: Wash the cells with PBS. If desired, add a nuclear counterstain like Hoechst 33342 for a few minutes.

-

Imaging: Wash the cells again and add fresh medium or PBS. Immediately visualize the cells using a CLSM. The intrinsic fluorescence of the PS is used for its detection.

-

Analysis: Co-localization of the PS signal (e.g., red fluorescence) with the organelle tracker signal (e.g., green fluorescence) will reveal the subcellular destination.

Procedure (Flow Cytometry for Quantification):

-

Cell Seeding and Incubation: Seed cells in a multi-well plate and incubate with the PS as described above.

-

Harvesting: After incubation, wash the cells with PBS and detach them using trypsin.

-

Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The intensity of the PS fluorescence is proportional to the amount of cellular uptake.[17]

Mechanisms of PDT-Induced Cell Death

PDT can trigger different cell death pathways depending on the photosensitizer's properties, its subcellular localization, and the light dose administered.[23][25] The primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death), with autophagy also playing a role.[7][26]

Caption: Photochemical mechanism and downstream effects of PDT.

Signaling Pathways in PDT-Induced Apoptosis

Apoptosis is often the desired outcome in cancer therapy due to its controlled nature, which avoids inflammation.[26] When photosensitizers localize in mitochondria, the generated ROS can directly damage this organelle, initiating the intrinsic apoptotic pathway.[7][23]

Caption: Simplified intrinsic apoptosis pathway initiated by mitochondrial PDT.

Data Interpretation and Candidate Selection

The collation of in vitro data allows for a comparative analysis of different PS candidates. A promising sulfenamide-based photosensitizer should ideally exhibit the following characteristics:

-

High Singlet Oxygen Quantum Yield (ΦΔ > 0.4).

-

Strong Absorption in the therapeutic window (600-800 nm).

-

Low Dark Toxicity (High IC₅₀ in the dark).

-

High Phototoxicity (Low IC₅₀ with light).

-

High Phototoxic Index (Dark IC₅₀ / Light IC₅₀).

-

Efficient cellular uptake and localization in sensitive organelles.

Data Presentation: In Vitro Efficacy

The table below provides a template for summarizing the efficacy data gathered from cytotoxicity experiments.

| Compound | Cell Line | Incubation Time (h) | Dark IC₅₀ (µM) | Light Dose (J/cm²) | Light IC₅₀ (µM) | Phototoxic Index | Reference |

| F₄TPP-MS | A549 | 18-20 | >20 | 5 | ~5 | >4 | [9] |

| F₄BMet | A549 | 18-20 | >5 | 5 | ~1 | >5 | [9] |

| TBPoS-OH | A375 | 4 | >50 | 1.8 | 0.019 | >2631 | [10] |

| FPC₃H₇ | A549 | 24 | ~40 | 10 | ~10 | ~4 | [17] |

| Compound 1 | MCF-7 | Not Specified | >100 | Not Specified | 0.09 | >1111 | [27] |

This guide provides a foundational framework for the initial assessment of sulfenamide-based photosensitizers. Successful candidates from this preliminary screening can then be advanced to more complex in vitro models (e.g., 3D spheroids, organoids) and subsequent in vivo studies.[9]

References

- 1. Sulfonamide Porphyrins as Potent Photosensitizers against Multidrug-Resistant Staphylococcus aureus (MRSA): The Role of Co-Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dermnetnz.org [dermnetnz.org]

- 4. Photodynamic Therapy | American Cancer Society [cancer.org]

- 5. Photosensitizers in antibacterial photodynamic therapy: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms in photodynamic therapy: part one-photosensitizers, photochemistry and cellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A red-light-activated sulfonamide porphycene for highly efficient photodynamic therapy against hypoxic tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and photophysical properties of sulfonamidophenyl porphyrins as models for activatable photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optical measurements and singlet oxygen quantum yield [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Singlet Oxygen Quantum Yield (ψΔ) Measurement16,17 [bio-protocol.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Highly Efficient Water-Soluble Photosensitizer Based on Chlorin: Synthesis, Characterization, and Evaluation for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 21. 体外毒理学检测试剂盒,基于中性红 | Sigma-Aldrich [sigmaaldrich.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Role of Subcellular Localization in Initiation of Apoptosis by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]

- 27. mdpi.com [mdpi.com]

A Technical Deep Dive: Differentiating Singlet Oxygen and Free Radical Mechanisms in Phototherapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phototherapy, particularly photodynamic therapy (PDT), harnesses light to activate photosensitizing agents, leading to localized cell death and tissue destruction. The cytotoxic effects are primarily mediated by two distinct photochemical pathways: the Type I mechanism, which involves the generation of free radicals, and the Type II mechanism, dominated by the production of singlet oxygen. Understanding the nuances of these pathways is paramount for the rational design of novel photosensitizers, the optimization of treatment protocols, and the development of next-generation phototherapeutic strategies. This technical guide provides an in-depth exploration of the core mechanisms, offering a comparative analysis of singlet oxygen and free radical-mediated processes. It includes a compilation of quantitative data, detailed experimental protocols for the detection and characterization of the key reactive species, and visual representations of the intricate signaling cascades initiated by these potent oxidants.

Introduction: The Dichotomy of Photochemical Mechanisms in Therapy

Upon absorption of light of a specific wavelength, a photosensitizer (PS) transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can undergo intersystem crossing to a longer-lived excited triplet state (T₁). The triplet state PS is the primary initiator of the subsequent photochemical reactions that define the therapeutic outcome.[1] The ensuing pathways diverge based on the subsequent interactions of the triplet-state photosensitizer, leading to the Type I and Type II mechanisms.

-

Type I Mechanism: The excited triplet PS interacts directly with a substrate, such as a biological molecule or the solvent, through electron or hydrogen atom transfer. This results in the formation of radical ions or neutral radicals. These primary radicals can then react with molecular oxygen to produce a cascade of reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).

-

Type II Mechanism: The triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in having a triplet ground state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent, non-radical oxidant and is considered the primary cytotoxic agent in the majority of clinical PDT applications.[2]

The predominance of either the Type I or Type II pathway is influenced by several factors, including the molecular structure of the photosensitizer, its subcellular localization, the concentration of the photosensitizer and oxygen, and the nature of the surrounding biological substrates.[1]

Quantitative Analysis of Photochemical Processes

The efficiency and nature of the phototherapeutic effect can be quantified by several key parameters. This section presents a summary of these quantitative data to facilitate comparison.

Singlet Oxygen Quantum Yields of Common Photosensitizers

The singlet oxygen quantum yield (ΦΔ) represents the number of singlet oxygen molecules generated per photon absorbed by the photosensitizer. It is a critical parameter for evaluating the efficacy of Type II photosensitizers.

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Rose Bengal (RB) | Methanol | 0.76 ± 0.02 | [3] |

| Methylene Blue | Methanol | 0.5 - 0.6 | [3] |

| Hematoporphyrin IX (Hp9) | Methanol | 0.62 | [4] |

| Hematoporphyrin Derivative (HpD) | Methanol | 0.44 | [4] |

| Boronated Protoporphyrin (BOPP) | Methanol | 0.85 | [4] |

| Acridine | Toluene | 0.73 ± 0.13 | [3] |

| Photofrin® | - | - | [2] |

| Benzoporphyrin Derivative (BPD) | - | - | [2] |

| 5,10,15,20-tetrakis(m-hydroxyphenyl)chlorin (m-THPC) | - | - | [2] |

Reaction Rate Constants of Singlet Oxygen with Biomolecules

The cytotoxicity of singlet oxygen is determined by its reactivity with essential biological molecules. The following table summarizes the second-order rate constants for these reactions.

| Biomolecule | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Imidazole | 6.8 x 10⁷ | [5] |

| Histidine | 8.7 x 10⁷ | [5] |

| Methionine | - | [6] |

| Tryptophan | - | [6] |

| Guanosine | - | [6] |

| Cholesterol | - | [7] |

| Linoleic Acid | - | [7] |

| Arachidonic Acid | - | [7] |

Reaction Rate Constants of Free Radicals with Biomolecules

The Type I pathway generates a variety of free radicals, each with distinct reactivities towards biological targets.

| Radical Species | Biomolecule | Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Superoxide (HO₂) | Aliphatic Amino Acids | ~10 | [8][9] |

| Superoxide (HO₂) | Cysteine | ~600 | [8][9] |

| Superoxide (O₂•⁻) | Aliphatic Amino Acids | 0.1 - 20 | [8][9] |

| Hydroxyl Radical (•OH) | DNA | >10⁹ | [10] |

| Hydroxyl Radical (•OH) | Proteins | >10⁹ | [10] |

| Hydroxyl Radical (•OH) | Lipids | >10⁹ | [10] |

| Hydroxyl Radical (•OH) | Glycine (anion) | 1.7 x 10⁹ | [5] |

| Hydroxyl Radical (•OH) | Alanine (anion) | 3.6 x 10⁹ | [5] |

| Peroxyl Radical (ROO•) | Linoleic Acid | 62 | [7] |

| Peroxyl Radical (ROO•) | Arachidonic Acid | 197 ± 13 | [7] |

Experimental Protocols for Detection of Reactive Species

The accurate detection and quantification of singlet oxygen and free radicals are crucial for elucidating the mechanisms of phototherapy. This section provides detailed methodologies for key experiments.

Detection of Singlet Oxygen using Singlet Oxygen Sensor Green (SOSG)

Principle: Singlet Oxygen Sensor Green (SOSG) is a fluorescent probe that is highly selective for ¹O₂. In its native state, SOSG is weakly fluorescent. Upon reaction with ¹O₂, it is converted to an endoperoxide, which exhibits bright green fluorescence.[11]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of SOSG (e.g., 5 mM in methanol). Store at -20°C, protected from light.[12]

-

Prepare a working solution of SOSG (typically 1-10 µM) in a suitable buffer (e.g., phosphate-buffered saline, PBS) immediately before use.[12]

-

Prepare a solution of the photosensitizer to be tested in the same buffer.

-

-

Experimental Procedure (In Vitro):

-

In a cuvette or a well of a microplate, combine the photosensitizer solution and the SOSG working solution.

-

Measure the baseline fluorescence using a fluorometer or a fluorescence plate reader (excitation ~504 nm, emission ~525 nm).[13]

-

Irradiate the sample with light of a wavelength appropriate to excite the photosensitizer.

-

Measure the fluorescence at specific time intervals during and after irradiation.

-

The increase in fluorescence intensity is proportional to the amount of singlet oxygen produced.

-

-

Data Analysis:

-

Subtract the baseline fluorescence from the measurements taken after irradiation.

-

Plot the change in fluorescence intensity over time to determine the rate of singlet oxygen generation.

-

For quantitative measurements, a calibration curve can be generated using a photosensitizer with a known singlet oxygen quantum yield.

-

Detection of Hydroxyl Radicals using 3'-(p-hydroxyphenyl) fluorescein (B123965) (HPF)

Principle: HPF is a fluorescent probe that reacts with highly reactive oxygen species, primarily hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻), to produce a highly fluorescent product.[14]

Methodology:

-

Reagent Preparation:

-

Experimental Procedure (Cell-based Assay):

-

Culture cells to the desired confluency in a suitable vessel for microscopy or flow cytometry.

-

Load the cells with the photosensitizer according to the specific protocol for that agent.

-

Wash the cells to remove any excess photosensitizer.

-

Incubate the cells with the HPF working solution for 30-60 minutes at 37°C in the dark.[15]

-

Wash the cells with buffer to remove excess HPF.

-

Irradiate the cells with light of the appropriate wavelength to activate the photosensitizer.

-

Immediately after irradiation, acquire fluorescence images using a confocal microscope (excitation ~490 nm, emission ~515 nm) or analyze the cells by flow cytometry.[17]

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the captured images or the mean fluorescence intensity from the flow cytometry data.

-

Compare the fluorescence of irradiated cells to that of non-irradiated control cells to determine the extent of hydroxyl radical production.

-

Detection of Free Radicals using Electron Spin Resonance (ESR) Spin Trapping

Principle: ESR (also known as Electron Paramagnetic Resonance, EPR) is a spectroscopic technique that directly detects species with unpaired electrons, such as free radicals. However, most biologically relevant radicals are too short-lived to be detected directly. The spin trapping technique overcomes this by using a "spin trap" molecule (e.g., DMPO, PBN) that reacts with the transient radical to form a more stable radical adduct, which can then be detected by ESR. The hyperfine splitting pattern of the resulting ESR spectrum is characteristic of the trapped radical, allowing for its identification.

Methodology:

-

Reagent Preparation:

-

Select a suitable spin trap. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is commonly used for trapping superoxide and hydroxyl radicals.

-

Prepare a stock solution of the spin trap in a suitable solvent (e.g., water or buffer). The concentration will depend on the specific experiment but is typically in the range of 50-100 mM.

-

Prepare the photosensitizer solution and any other components of the reaction mixture.

-

-

Experimental Procedure (In Vitro):

-

In a small reaction vessel (e.g., an Eppendorf tube), combine the photosensitizer solution, the spin trap solution, and any other necessary reagents.

-

Initiate the photochemical reaction by irradiating the sample with light of the appropriate wavelength. For in-situ measurements, the sample can be irradiated directly within the ESR spectrometer's cavity.[12]

-

Transfer the reaction mixture to a suitable ESR sample tube (e.g., a quartz capillary tube).

-

Place the sample tube in the ESR spectrometer.

-

-

ESR Spectrometer Settings:

-

Set the appropriate microwave frequency and power, modulation frequency and amplitude, and magnetic field sweep range. These parameters will need to be optimized for the specific radical adduct being detected.

-

-

Data Acquisition and Analysis:

-

Acquire the ESR spectrum.

-

Analyze the spectrum to determine the hyperfine coupling constants of the spin adduct.

-

Compare these constants to known values to identify the trapped radical.

-

The intensity of the ESR signal is proportional to the concentration of the spin adduct, which can be used for quantitative analysis by comparison with a standard of known concentration (e.g., TEMPO).

-

Signaling Pathways in Phototherapy-Induced Cell Death

Both singlet oxygen and free radicals can initiate a cascade of signaling events within the cell, ultimately leading to cell death through apoptosis, necrosis, or autophagy. The specific cell death modality is dependent on the dose of the phototherapeutic agent, the subcellular localization of the photosensitizer, and the cell type.

Singlet Oxygen-Mediated Apoptosis

Singlet oxygen can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

References

- 1. [Free radicals and oxidative stress: targeted ESR measurement of free radicals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immuno-spin trapping of protein and DNA radicals: “tagging” free radicals to locate and understand the redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Rate Constants for Peroxidation of Polyunsaturated Fatty Acids and Sterols in Solution and in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction rates of superoxide radicals with the essential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction rates of superoxide radicals with the essential amino acids (Conference) | OSTI.GOV [osti.gov]

- 9. Hydroxyl radical is a significant player in oxidative DNA damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the spin trapping and ESR detection of oxygen-derived radicals generated inside cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of DMPO-type spin traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. syntechinnovation.com [syntechinnovation.com]

- 15. Computational study on the attack of ·OH radicals on aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. interchim.fr [interchim.fr]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Protoporphyrin IX (PpIX)

Disclaimer: "Phototherapeutic agent-1" is a placeholder term. This document uses Protoporphyrin IX (PpIX), a clinically relevant and extensively studied photosensitizer, as a representative example to provide a comprehensive technical guide. PpIX is the photoactive compound that accumulates in target cells following the administration of 5-aminolevulinic acid (5-ALA).[1][2][3]